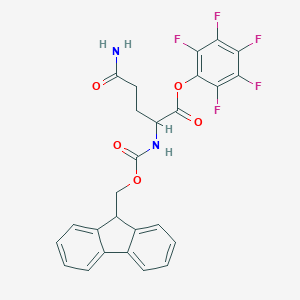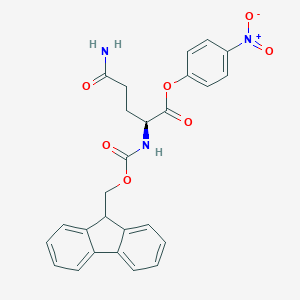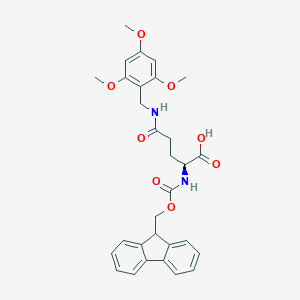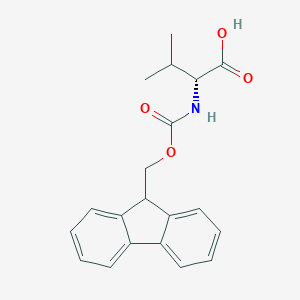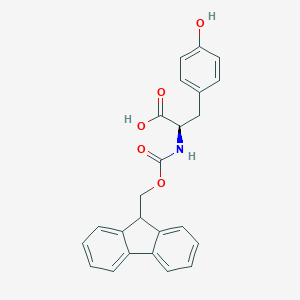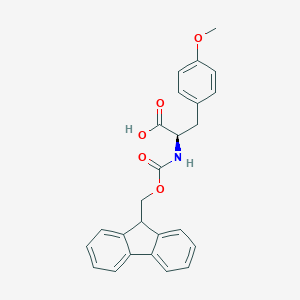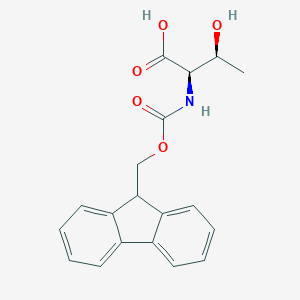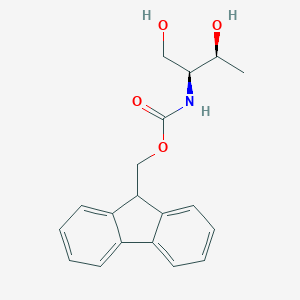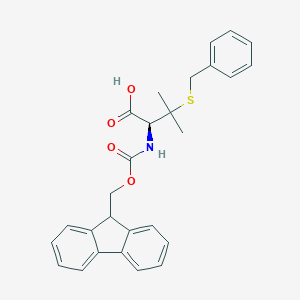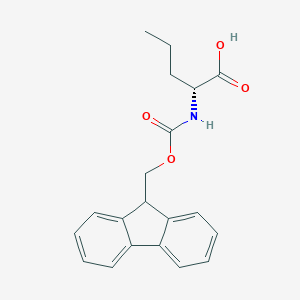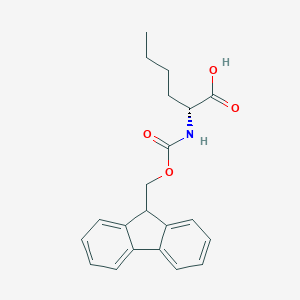
Fmoc-D-Glu(OBzl)-OH
説明
“Fmoc-D-Glu(OBzl)-OH” is a chemical compound with the CAS Number: 104091-11-4 and a molecular weight of 459.5 . Its linear formula is C27H25NO6 .
Synthesis Analysis
“Fmoc-D-Glu(OBzl)-OH” is a building block for the introduction of aspartic acid bearing TFA-labile benzyl ester protection . The benzyl group is removed by hydrogenation over Pd/C or with strong acids such as TFMSA .Molecular Structure Analysis
The molecular structure of “Fmoc-D-Glu(OBzl)-OH” is represented by the linear formula C27H25NO6 . The compound has a molecular weight of 459.5 .Chemical Reactions Analysis
“Fmoc-D-Glu(OBzl)-OH” is used as a building block for the introduction of glutamic acid bearing TFA-labile benzyl ester side-chain protection . The benzyl group is removed by hydrogenation over Pd/C or with strong acids such as TFMSA .Physical And Chemical Properties Analysis
“Fmoc-D-Glu(OBzl)-OH” is a white to off-white powder . It has a molecular weight of 459.5 and a density of 1.3±0.1 g/cm3 . The boiling point is 698.2±55.0 °C at 760 mmHg .科学的研究の応用
“Fmoc-D-Glu(OBzl)-OH” is a type of Fmoc-protected amino acid derivative used in peptide synthesis . Here are some potential applications:
-
Peptide Synthesis
- Fmoc-D-Glu(OBzl)-OH is used as a building block for the introduction of glutamic acid bearing TFA-labile benzyl ester side-chain protection . This allows for the synthesis of complex peptides without unwanted side reactions.
- The benzyl group is removed by hydrogenation over Pd/C or with strong acids such as TFMSA . This step is crucial in the final stages of peptide synthesis.
- This compound is prone to pyroglutamate formation, which needs to be considered during the synthesis process .
-
Library Synthesis
- Fmoc-D-Glu(OBzl)-OH can be used in library synthesis, a method used to generate a large number of different compounds in a single process .
- After condensation of the side-chain carboxy with an appropriate amine or alcohol, the α-amino and carboxy functions can be selectively unmasked with 20% piperidine in DMF and 50% TFA in DCM respectively .
- This facilitates the synthesis of branched esters, amides, lactams and lactones containing the glutamyl unit .
-
Industrial Testing Applications
-
Molecular Biology Methods
“Fmoc-D-Glu(OBzl)-OH” is a type of Fmoc-protected amino acid derivative used in peptide synthesis . Here are some potential applications:
-
Peptide Synthesis
- Fmoc-D-Glu(OBzl)-OH is used as a building block for the introduction of glutamic acid bearing TFA-labile benzyl ester side-chain protection . This allows for the synthesis of complex peptides without unwanted side reactions.
- The benzyl group is removed by hydrogenation over Pd/C or with strong acids such as TFMSA . This step is crucial in the final stages of peptide synthesis.
- This compound is prone to pyroglutamate formation, which needs to be considered during the synthesis process .
-
Library Synthesis
- Fmoc-D-Glu(OBzl)-OH can be used in library synthesis, a method used to generate a large number of different compounds in a single process .
- After condensation of the side-chain carboxy with an appropriate amine or alcohol, the α-amino and carboxy functions can be selectively unmasked with 20% piperidine in DMF and 50% TFA in DCM respectively .
- This facilitates the synthesis of branched esters, amides, lactams and lactones containing the glutamyl unit .
Safety And Hazards
“Fmoc-D-Glu(OBzl)-OH” is classified under the GHS07 pictogram . The hazard statements include H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
特性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO6/c29-25(33-16-18-8-2-1-3-9-18)15-14-24(26(30)31)28-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,30,31)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJURMMMGPQIQP-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445581 | |
| Record name | Fmoc-D-Glu(Bzl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Glu(OBzl)-OH | |
CAS RN |
104091-11-4 | |
| Record name | Fmoc-D-Glu(Bzl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



